1-(5-Isopropoxypyridin-2-yl)ethanone
Overview
Description
1-(5-Isopropoxypyridin-2-yl)ethanone is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is characterized by a pyridine ring substituted with an isopropoxy group at the 5-position and an ethanone group at the 2-position
Preparation Methods
The synthesis of 1-(5-Isopropoxypyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-isopropoxypyridine with acetic anhydride under acidic conditions to yield the desired product . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the ethanone group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(5-Isopropoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, yielding 1-(5-isopropoxypyridin-2-yl)ethanol.
Substitution: The pyridine ring can undergo substitution reactions, where the isopropoxy group or other substituents can be replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Isopropoxypyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(5-Isopropoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s ethanone group can act as an electrophile, participating in reactions with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Isopropoxypyridin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Isopropylpyridin-2-yl)ethanone: This compound has an isopropyl group instead of an isopropoxy group, leading to different chemical and biological properties.
1-(3-Isopropoxyphenyl)ethanone: This compound features a phenyl ring instead of a pyridine ring, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties that are not observed in its analogues .
Properties
IUPAC Name |
1-(5-propan-2-yloxypyridin-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-9-4-5-10(8(3)12)11-6-9/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBDMQLHKNVZOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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